![molecular formula C17H16O4 B1454022 5-{8-Oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-4-yloxy}pentanoic acid CAS No. 1094702-67-6](/img/structure/B1454022.png)

5-{8-Oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-4-yloxy}pentanoic acid

Übersicht

Beschreibung

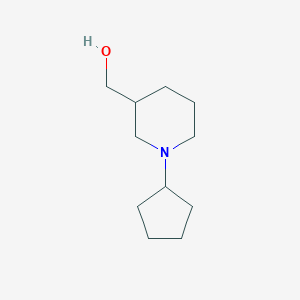

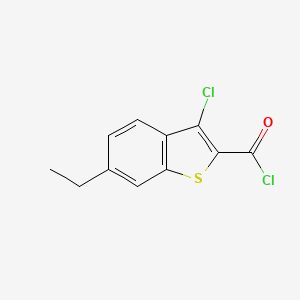

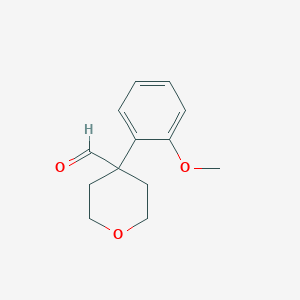

The compound “5-{8-Oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-4-yloxy}pentanoic acid” is an organic compound . The IUPAC name for this compound is 5-(dibenzo[b,d]furan-2-yloxy)pentanoic acid . The CAS Number is 1094702-67-6 .

Molecular Structure Analysis

The molecular formula of this compound is C17H16O4 . The molecular weight is 284.31 . The InChI code is 1S/C17H16O4/c18-17(19)7-3-4-10-20-12-8-9-16-14(11-12)13-5-1-2-6-15(13)21-16/h1-2,5-6,8-9,11H,3-4,7,10H2,(H,18,19) .Physical And Chemical Properties Analysis

The compound appears as a powder . The storage temperature is room temperature .Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies

A transition metal-free synthesis of tricyclic 7-oxa-2-azatricyclo compounds, including homologs from renewable levulinic acid, offers an environmentally benign approach to similar complex structures (Jha, Naidu, & Abdelkhalik, 2013).

The Hantzsch synthesis method is used for forming oxygen-bridged heterocycles, applicable in creating related hexaen-4-yloxy pentanoic acid structures (Svetlik, Tureček, & Hanuš, 1988).

Structural and Conformational Studies

Crystal structure analysis of oxatricyclo[6.5.0.0^{2,7}]tridecane diol monomesylate reveals insights into molecule conformation and anti configurations with cis substitutions at ring junctions (Ianelli et al., 1996).

The thermal rearrangement of pentacyclo[6.5.0.0^{4,12}.0^{5,10}.0^{9,13}]trideca-2,6-diene to form “[2.2.1]triblattadiene” offers insights into the behavior of structurally similar compounds under thermal conditions (Marchand et al., 1995).

Medicinal Chemistry Applications

The development of stable agonists like PTPA for 5,6-epoxyeicosatrienoic acid, where the 5,6-epoxide is replaced with a 5-ether, demonstrates the potential for creating stable analogs of biologically active compounds (Yang et al., 2005).

Synthesis of new linkers like 9-(4-hydroxyphenyl)-9-H-fluoren-9-ol and related compounds, including 5-(4-(9-hydroxy-9H-fluoren-9-yl)-phenoxy)-pentanoic acid, is crucial in the development of novel pharmaceuticals and solid-phase synthesis technologies (Bleicher, Lutz, & Wuethrich, 2000).

Crystallography and Stereochemistry

The crystal structure of compounds like 5-oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid provides valuable insights into molecular configurations and the applications of automated phasing procedures in structural chemistry (Fortier et al., 1979).

Understanding the stereochemistry of transposition reactions involving polycyclic methylenecyclobutanol derivatives aids in deciphering the complex molecular transformations and configurations relevant to compounds like 5-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-4-yloxy}pentanoic acid (Ianelli et al., 1994).

Safety and Hazards

The compound has been classified with the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include measures to prevent exposure and handle the compound safely .

Eigenschaften

IUPAC Name |

5-dibenzofuran-2-yloxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c18-17(19)7-3-4-10-20-12-8-9-16-14(11-12)13-5-1-2-6-15(13)21-16/h1-2,5-6,8-9,11H,3-4,7,10H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIVZPVAQDZJRQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)OCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1453942.png)

![3-phenyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine](/img/structure/B1453945.png)

![4-{[6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}aniline](/img/structure/B1453950.png)

![[4-(Phenoxymethyl)phenyl]methanamine hydrochloride](/img/structure/B1453958.png)

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]propanoic acid](/img/structure/B1453962.png)